1-(((1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate
Description
The target compound is a structurally complex molecule featuring a thiophene ring substituted with a hydroxyethyl group at position 5, a cyclopentylmethylamino moiety, and a 2-methyl-1-oxopropan-2-yl acetate ester.
Properties
IUPAC Name |
[1-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methylamino]-2-methyl-1-oxopropan-2-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-12(20)14-7-8-15(24-14)18(9-5-6-10-18)11-19-16(22)17(3,4)23-13(2)21/h7-8,12,20H,5-6,9-11H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYORKIFTZJPORU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C(C)(C)OC(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a complex organic molecule with potential biological activities. This article reviews its structural characteristics, synthesis, and biological effects, drawing from diverse research sources.
Structural Characteristics
This compound features a thiophene ring, a cyclopentyl group, and an acetate moiety. Its molecular formula is , with a molecular weight of approximately 394.55 g/mol. The unique arrangement of functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Ring : Utilizing thiophene derivatives and appropriate coupling reactions.
- Cyclopentyl Group Introduction : Employing cyclization techniques to incorporate the cyclopentyl structure.
- Acetate Formation : Reacting with acetic anhydride or acetyl chloride to form the acetate group.
Control of reaction conditions such as temperature and pH is crucial for optimizing yield and purity.
Biological Activity
Preliminary studies indicate that this compound may possess significant biological activities, including:
1. Antioxidant Activity
Research suggests that compounds with thiophene rings can modulate oxidative stress pathways. The presence of the cyclopentyl group may enhance this activity by stabilizing reactive intermediates.
2. Anti-inflammatory Effects
The compound may inhibit pro-inflammatory cytokines, potentially through modulation of signaling pathways involved in inflammation. This is particularly relevant for conditions characterized by oxidative stress and inflammation.
3. Enzyme Modulation
Initial findings indicate that the compound may interact with specific enzymes, influencing their activity. For instance, it could act as an inhibitor or activator depending on the target enzyme's role in metabolic pathways.
Case Studies
Several studies have investigated the biological effects of similar compounds:
The mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:
- Inhibition of Reactive Oxygen Species (ROS) : By scavenging ROS, the compound may reduce oxidative damage in cells.
- Cytokine Regulation : It may modulate the expression or activity of cytokines involved in inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural Analogues from Evidence
Key structural analogs identified in the evidence include:
- [] : [1-(2-methylphenyl)ethyl][1-(5-methylthiophen-2-yl)ethyl]amine (C₁₆H₂₁NS, MW 259.41).
- []: 1-((2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate (C₁₆H₁₉NO₅S, MW 337.4).
2.2 Molecular and Functional Group Analysis
The target compound and its analogs share heteroaromatic cores (thiophene/furan) and amine/ester functionalities but differ in substituent patterns:
Note: Molecular formula estimated based on IUPAC name; exact data unavailable in evidence.
2.3 Implications of Structural Differences
- Ring Systems : The cyclopentyl group in the target compound introduces steric bulk absent in ’s furan-thiophene hybrid, which could influence conformational flexibility or binding affinity .
- Spectroscopic Profiles : NMR data from suggest that substituent positioning (e.g., regions A and B in analogous compounds) significantly impacts chemical shifts, implying distinct spectroscopic signatures for the target compound compared to simpler analogs .
Research Findings and Data Gaps
- Available Data :
- Critical Gaps: No direct pharmacological or stability data for the target compound. Limited information on synthetic yields or purification methods.
Q & A
Q. How can halogenation or cross-coupling reactions modify the thiophene moiety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
